molecular formula C27H31ClN2O2 B049490 Asimadoline hydrochloride CAS No. 185951-07-9

Asimadoline hydrochloride

Numéro de catalogue B049490
Numéro CAS: 185951-07-9
Poids moléculaire: 451 g/mol
Clé InChI: GMJSLABTEURMBF-CLSOAGJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Asimadoline hydrochloride is a proprietary small molecule therapeutic, originally discovered by Merck KGaA of Darmstadt, Germany . It was initially developed to treat peripheral pain such as arthritis . Asimadoline is an orally administered agent that acts as a kappa opioid receptor agonist . It has shown encouraging clinical efficacy for the treatment of IBS in a barostat study in IBS patients and has the potential for treating other gastrointestinal diseases .


Molecular Structure Analysis

The molecular formula of Asimadoline hydrochloride is C27H30N2O2·HCl . The average molecular weight is 451.00 Da

Applications De Recherche Scientifique

Application in Gastrointestinal Disorders

  • Summary of Application: Asimadoline hydrochloride is an orally administered agent that acts as a kappa opioid receptor agonist . It has shown encouraging clinical efficacy for the treatment of Irritable Bowel Syndrome (IBS) in a barostat study in IBS patients .
  • Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
  • Results or Outcomes: In clinical trials, Asimadoline has shown potential for treating gastrointestinal diseases, specifically IBS . It has been found to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .

Application in Pain Management

  • Summary of Application: Asimadoline was originally developed to treat peripheral pain such as arthritis . It acts as a kappa opioid receptor agonist, which are found mostly in the digestive tract and are believed to play an important role in control of visceral pain .
  • Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
  • Results or Outcomes: Asimadoline has shown potential in the management of peripheral pain, such as arthritis . However, more research is needed to fully understand its efficacy and safety profile in this application.

Application in Peripheral Opioid Receptor Therapeutics

  • Summary of Application: Asimadoline is being explored as a peripheral opioid receptor therapeutic . It is believed to mitigate the more serious centrally mediated side effects of opioids by preferentially targeting peripheral opioid receptors that are often the source of the pain .
  • Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
  • Results or Outcomes: Recent innovations in peripheral opioid receptor therapeutics of pH-sensitive opioid ligands and limiting opioid permeability across the blood-brain barrier have had promising results in animal models .

Application in Inflammation Management

  • Summary of Application: Asimadoline is being explored for its potential in managing inflammation . It is believed to have anti-inflammatory properties due to its action on kappa opioid receptors, which are known to play a role in the body’s response to inflammation .
  • Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
  • Results or Outcomes: While there is promising research in animal models, more studies are needed to fully understand its efficacy and safety profile in this application .

Application in Opioid Addiction Treatment

  • Summary of Application: Asimadoline’s action on peripheral kappa opioid receptors and its low penetration across the blood-brain barrier make it a potential candidate for treating opioid addiction . It lacks the psychotomimetic effects of centrally acting KOR agonists, which could make it a safer alternative for addiction treatment .
  • Methods of Application: Asimadoline is administered orally . The specific dosage and frequency would depend on the specifics of the clinical trial or treatment regimen.
  • Results or Outcomes: While this is a potential application, more research is needed to fully understand its efficacy and safety profile in this context .

Propriétés

IUPAC Name

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJSLABTEURMBF-CLSOAGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171820
Record name Asimadoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asimadoline hydrochloride

CAS RN

185951-07-9
Record name Asimadoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asimadoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASIMADOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asimadoline hydrochloride
Reactant of Route 2
Reactant of Route 2
Asimadoline hydrochloride
Reactant of Route 3
Reactant of Route 3
Asimadoline hydrochloride
Reactant of Route 4
Asimadoline hydrochloride
Reactant of Route 5
Reactant of Route 5
Asimadoline hydrochloride
Reactant of Route 6
Reactant of Route 6
Asimadoline hydrochloride

Citations

For This Compound
6
Citations
N Takahashi, M Tominaga, Y Kamata… - Journal of …, 2017 - jdsjournal.com
… antagonist), oral administration of asimadoline hydrochloride (a peripheral KOR agonist) and … Meanwhile, asimadoline hydrochloride did not affect the number of scratching bouts in IMQ-…
Number of citations: 1 www.jdsjournal.com
K Hashimoto, H Uratsuji, Y Yamada… - Journal of …, 2017 - jdsjournal.com
… antagonist), oral administration of asimadoline hydrochloride (a peripheral KOR agonist) and … Meanwhile, asimadoline hydrochloride did not affect the number of scratching bouts in IMQ-…
Number of citations: 2 www.jdsjournal.com
N Takahashi, M Tominaga… - Acta Dermato …, 2017 - medicaljournalssweden.se
… KOR agonist ICI-199,441 significantly suppressed scratching behaviour in IMQ mice, whereas oral administration of the peripherallyselective KOR agonist asimadoline hydrochloride, at …
Number of citations: 24 medicaljournalssweden.se
M Sakanoue, Y Higashi, T Kanekura - Journal of Dermatological …, 2017 - jdsjournal.com
… antagonist), oral administration of asimadoline hydrochloride (a peripheral KOR agonist) and … Meanwhile, asimadoline hydrochloride did not affect the number of scratching bouts in IMQ-…
Number of citations: 2 www.jdsjournal.com
N Takahashi, M Tominaga, Y Kamata… - Journal of Investigative …, 2016 - Elsevier
Number of citations: 0
I vitro Activity, I vivo Activity
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.